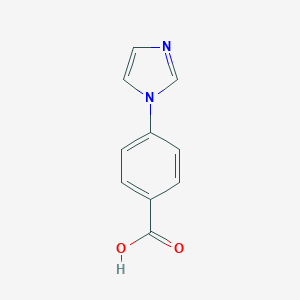

4-(1H-Imidazol-1-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-imidazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIDZIWWYNTQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353057 | |

| Record name | 4-(1H-Imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17616-04-5 | |

| Record name | 4-(1H-Imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Imidazolyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(1H-Imidazol-1-yl)benzoic acid chemical properties

An In-depth Technical Guide to 4-(1H-Imidazol-1-yl)benzoic Acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional organic compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes core chemical properties, validated synthetic protocols, key applications, and safety information, grounded in authoritative references.

Molecular Overview and Significance

This compound (IBA) is a heterocyclic compound distinguished by a rigid backbone connecting a carboxylic acid group and an imidazole ring. This unique architecture imparts a dual chemical nature: the acidic carboxyl group and the basic, coordinative imidazole moiety.[1] This duality makes IBA a highly valuable building block, particularly as a linker in the synthesis of advanced materials like Metal-Organic Frameworks (MOFs) and as a foundational intermediate for active pharmaceutical ingredients (APIs).[1][2] Its structure allows for the systematic design of materials with tunable porosity and serves as a scaffold for creating complex, biologically active molecules.[3][4]

Caption: Chemical structure of this compound.

Physicochemical and Structural Properties

The physical and chemical characteristics of IBA are summarized below. These properties are fundamental to its handling, reactivity, and application in various synthetic contexts.

| Property | Value | Source(s) |

| CAS Number | 17616-04-5 | [5] |

| Molecular Formula | C₁₀H₈N₂O₂ | [6] |

| Molecular Weight | 188.18 g/mol | [6] |

| Appearance | White to off-white powder/crystal | [7] |

| Melting Point | >300 °C (decomposes) | [5] |

| Boiling Point | 403.6 ± 28.0 °C (Predicted) | [7] |

| pKa | 3.65 ± 0.10 (Predicted) | [7] |

| Storage | Sealed in dry, Room Temperature | [7] |

| Crystal Structure | Monoclinic, Space Group Pc | [8] |

| Dihedral Angle | 14.5 (1)° (between imidazole and benzene rings) | [6][8] |

Spectroscopic Profile (Representative)

Disclaimer: Experimental spectra were not available in the cited literature. The following data are representative values predicted from the chemical structure and established spectroscopic principles. Experimental verification is recommended.

¹H NMR (400 MHz, DMSO-d₆):

-

δ > 12.0 ppm (s, 1H): Broad singlet corresponding to the carboxylic acid proton (-COOH).

-

δ ≈ 8.3-8.5 ppm (s, 1H): Singlet for the C2 proton of the imidazole ring (N-CH-N).

-

δ ≈ 8.1-8.2 ppm (d, J ≈ 8.8 Hz, 2H): Doublet for the two aromatic protons ortho to the carboxylic acid group.

-

δ ≈ 7.8-8.0 ppm (d, J ≈ 8.8 Hz, 2H): Doublet for the two aromatic protons ortho to the imidazole group.

-

δ ≈ 7.6-7.7 ppm (s, 1H): Singlet for the C5 proton of the imidazole ring.

-

δ ≈ 7.1-7.2 ppm (s, 1H): Singlet for the C4 proton of the imidazole ring.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ≈ 167 ppm: Carboxylic acid carbon (-C OOH).

-

δ ≈ 140-145 ppm: Aromatic quaternary carbons.

-

δ ≈ 131 ppm: Aromatic carbons ortho to the carboxylic acid.

-

δ ≈ 120-125 ppm: Imidazole and remaining aromatic carbons.

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

3300-2500 cm⁻¹ (broad): O-H stretching of the hydrogen-bonded carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

-

1610, 1550, 1450 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and imidazole rings.

-

~1300 cm⁻¹: C-N stretching.

Mass Spectrometry (EI):

-

m/z 188 (M⁺): Molecular ion peak.

-

m/z 143: Fragment corresponding to the loss of the carboxyl group (-COOH, 45 Da).

-

m/z 121: Further fragmentation.

Synthesis and Purification

The most common and reliable synthesis of this compound involves a nucleophilic aromatic substitution reaction between a 4-halobenzoic acid derivative and imidazole. The following protocol is a robust, lab-scale procedure adapted from established literature.[9]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine methyl 4-fluorobenzoate (1.52 g, 10 mmol), 1H-imidazole (0.82 g, 12 mmol), and anhydrous potassium carbonate (1.40 g, 10 mmol) in 7 mL of dimethyl sulfoxide (DMSO).[9]

-

Nucleophilic Substitution: Heat the reaction mixture with vigorous stirring at 120-130 °C for 5 hours. The causality here is that the thermal energy overcomes the activation barrier for the nucleophilic attack of the imidazole nitrogen on the electron-deficient aromatic ring, facilitated by the fluoride leaving group and the basic catalyst.

-

Intermediate Isolation: Cool the mixture to room temperature. Pour the reaction mixture into cold water, acidify with HCl, and extract with diethyl ether to remove unreacted starting material. Adjust the pH of the aqueous layer to ~8 with sodium carbonate. Extract the aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield methyl 4-(1H-imidazol-1-yl)benzoate as a crude solid.

-

Saponification: Transfer the crude methyl ester (e.g., 0.61 g, 3 mmol) to a new flask and add 5 mL of 10% aqueous sodium hydroxide.[9]

-

Hydrolysis: Reflux the mixture for 5-10 minutes to hydrolyze the ester to the corresponding carboxylate salt.

-

Precipitation and Purification: Cool the solution in an ice bath. Carefully neutralize the mixture to a pH of 6-7 by the dropwise addition of hydrochloric acid. The target compound, being poorly soluble at its isoelectric point, will precipitate out of the solution.

-

Final Product Isolation: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual salts, and then dry under vacuum to yield pure this compound.

Chemical Reactivity & Key Applications

The power of IBA lies in its bifunctional nature, making it a premier choice as an organic linker for the construction of Metal-Organic Frameworks (MOFs).

Role as a Bifunctional MOF Linker: The carboxylate group (-COOH) provides a robust, negatively charged binding site that readily coordinates with metal ions (e.g., Zn²⁺, Cd²⁺, Cu²⁺) to form stable secondary building units (SBUs). Simultaneously, the lone pair on the N3 nitrogen of the imidazole ring acts as a second, distinct coordination site. This "one-two punch" allows IBA to bridge metal centers in multiple directions, leading to the formation of stable, porous, and crystalline three-dimensional networks.[1][4] The rigidity of the phenyl-imidazole backbone ensures that the resulting pores are well-defined and predictable.

Caption: IBA as a bifunctional linker coordinating with metal (M) centers.

Protocol: Representative Solvothermal Synthesis of a Cd(II)-IBA MOF

This protocol is adapted from the synthesis of a luminescent Cd(II)-based MOF and illustrates the use of IBA as a primary linker.

-

Reagent Preparation: In a 15 mL glass vial, dissolve this compound (37.2 mg, 0.19 mmol) and a co-linker such as 4,4'-bipyridine (31.3 mg, 0.2 mmol) in 7 mL of N,N-dimethylformamide (DMF).

-

Metal Salt Addition: To this solution, add Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) (48.4 mg, 0.156 mmol).

-

Solvothermal Reaction: Securely seal the vial and place it in a programmable oven. Heat the mixture to 120 °C for 48 hours. During this process, the components self-assemble into a crystalline framework driven by the formation of coordinate bonds.

-

Product Isolation: After 48 hours, cool the oven slowly to room temperature. Colorless, rectangular crystals of the MOF product should be visible.

-

Purification: Isolate the crystals by decanting the mother liquor. Wash them several times with fresh DMF to remove any unreacted starting materials. The product can then be dried for further characterization.

Safety and Handling

This compound requires careful handling in a laboratory setting. The primary hazards are related to irritation.

-

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid dust formation. Use appropriate techniques for weighing and transferring the solid.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation persists, consult a physician.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Consult a physician.

-

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Landscape: The Significance of this compound. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. [Link]

-

Seal, A., et al. (2021). Framework From Bi-Functional Ligand for Fast Responsive Luminescent Detection of Fe3+ and Cr(VI) Oxo-Anions in Water With High Selectivity and Recyclability. Frontiers in Chemistry, 9, 638615. [Link]

-

Capot Chemical Co., Ltd. (2013). MSDS of this compound. [Link]

-

ChemBK. (2024). This compound. [Link]

-

Kamulin Biotech Co., Ltd. (n.d.). Materials Safety Data Sheet: 4-(1H-imidazol-2-yl)benzoic Acid. [Link]

-

Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524. [Link]

-

Li, B., et al. (2014). New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design, 14(8), 3845–3855. [Link]

-

ResearchGate. (n.d.). Chemical drawings of this compound, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). [Link]

-

CD Bioparticles. (n.d.). This compound. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

ResearchGate. (n.d.). Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. [Link]

-

Wiley-VCH GmbH. (n.d.). BENZOIC ACID, 4-HYDROXY-2-(1H-IMIDAZOL-1-YL)ETHYL ESTER. [Link]

-

ACS Publications. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]

-

ResearchGate. (n.d.). (PDF) 4-(Imidazol-1-yl)benzoic acid. [Link]

-

PubMed. (2011). 4-(Imidazol-1-yl)benzoic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. KR101323448B1 - 8-substituted isoquinoline derivative and use thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Devising Mixed-Ligand Based Robust Cd(II)-Framework From Bi-Functional Ligand for Fast Responsive Luminescent Detection of Fe3+ and Cr(VI) Oxo-Anions in Water With High Selectivity and Recyclability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Characterization of 4-(1H-Imidazol-1-yl)benzoic Acid

Foreword: The Art and Science of Molecular Characterization

In the realm of drug discovery and materials science, the unambiguous identification and comprehensive characterization of molecular entities are the cornerstones of innovation and regulatory compliance. It is not merely about confirming a structure, but about understanding its purity, stability, and physicochemical behavior. This guide is designed for researchers, scientists, and drug development professionals, providing a detailed exploration of the analytical methodologies for characterizing 4-(1H-Imidazol-1-yl)benzoic acid (CAS 17616-04-5). Our approach is rooted in the principles of scientific integrity, emphasizing not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating system of analysis.

Introduction to this compound: A Versatile Building Block

This compound is a bifunctional organic compound that has garnered significant interest as a versatile building block in several scientific domains.[1] Its structure, featuring a carboxylic acid group appended to a phenyl ring which is, in turn, substituted with an imidazole moiety, imparts a unique combination of properties. The acidic benzoic acid portion allows for the formation of salts and esters, while the imidazole ring offers a site for coordination with metal ions and participation in hydrogen bonding.[2] This duality makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and a key component in the construction of metal-organic frameworks (MOFs).[1][2]

Given its pivotal role, a thorough characterization is paramount to ensure the quality, reproducibility, and success of downstream applications. This guide will provide a comprehensive overview of the essential analytical techniques for the structural elucidation and purity assessment of this important molecule.

Physicochemical Properties: A Data-Driven Overview

A foundational understanding of a compound's physicochemical properties is critical for its handling, formulation, and application. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 17616-04-5 | |

| Molecular Formula | C₁₀H₈N₂O₂ | [3] |

| Molecular Weight | 188.18 g/mol | [3] |

| Melting Point | 305 °C (decomposes) | [4] |

| pKa | 3.65 ± 0.10 (Predicted) | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in DMSO | [6] |

Synthesis: A Reliable Pathway

A common and reliable method for the synthesis of this compound involves a two-step process starting from methyl 4-fluorobenzoate and imidazole.[5]

Step 1: Synthesis of Methyl 4-(1H-Imidazol-1-yl)benzoate

This step involves a nucleophilic aromatic substitution reaction where the imidazole nitrogen displaces the fluorine atom on the phenyl ring.

Protocol:

-

To a solution of methyl 4-fluorobenzoate (1.0 equivalent) in dimethylsulfoxide (DMSO), add imidazole (1.2 equivalents) and potassium carbonate (2.0 equivalents).

-

Heat the reaction mixture to approximately 120 °C for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

The product, methyl 4-(1H-imidazol-1-yl)benzoate, will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Hydrolysis to this compound

The final step is the saponification of the methyl ester to the corresponding carboxylic acid.

Protocol:

-

Suspend the methyl 4-(1H-imidazol-1-yl)benzoate (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux for a short period (e.g., 30 minutes) until the ester is fully hydrolyzed. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with an acid (e.g., 1 M HCl) to a pH of approximately 5-6.

-

The desired product, this compound, will precipitate.

-

Collect the solid by filtration, wash with water to remove any inorganic salts, and dry under vacuum.

Caption: Synthetic pathway for this compound.

Structural Elucidation and Characterization: A Multi-Technique Approach

The definitive identification of this compound requires a combination of spectroscopic and chromatographic techniques. This section provides detailed protocols and interpretation guidelines for each method.

Caption: A typical workflow for the characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is a good choice as it can solubilize the carboxylic acid and allows for the observation of the acidic proton.[7]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[7]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[7]

-

The spectral width should be set to cover the expected range of chemical shifts (typically 0-14 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[7]

-

Set the spectral width to encompass the expected range for carbon chemical shifts (typically 0-180 ppm).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Data Interpretation:

The expected NMR spectral data for this compound are summarized below.

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.2 | br s | 1H | -COOH |

| ~8.3 | s | 1H | Imidazole H2' |

| ~8.1 | d | 2H | Benzoic acid H2, H6 |

| ~7.9 | d | 2H | Benzoic acid H3, H5 |

| ~7.7 | s | 1H | Imidazole H5' |

| ~7.1 | s | 1H | Imidazole H4' |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 | -COOH |

| ~140.0 | Benzoic acid C4 |

| ~137.5 | Imidazole C2' |

| ~131.0 | Benzoic acid C1 |

| ~130.5 | Benzoic acid C3, C5 |

| ~121.0 | Benzoic acid C2, C6 |

| ~120.0 | Imidazole C5' |

| ~118.0 | Imidazole C4' |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Protocol:

-

Sample Preparation: The spectrum can be acquired using a solid sample. A common method is the attenuated total reflectance (ATR) technique, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Data Interpretation:

The key IR absorption bands for this compound are:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| 1610-1580 | C=C stretch | Aromatic ring |

| ~1520 | C=N stretch | Imidazole ring |

| 1300-1200 | C-O stretch | Carboxylic acid |

| ~850 | C-H out-of-plane bend | 1,4-disubstituted benzene |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The C=O stretch is also a strong and sharp absorption.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Protocol:

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to obtain an accurate mass measurement of the molecular ion. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule.

-

Sample Introduction: The sample can be introduced via direct infusion or by coupling the mass spectrometer to a liquid chromatograph (LC-MS).

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Tandem MS (MS/MS): To gain further structural information, perform fragmentation of the molecular ion and analyze the resulting product ions.

Data Interpretation:

-

Molecular Ion:

-

Positive ion mode ([M+H]⁺): Expected m/z = 189.0664 (for C₁₀H₉N₂O₂⁺)

-

Negative ion mode ([M-H]⁻): Expected m/z = 187.0508 (for C₁₀H₇N₂O₂⁻)

-

-

Key Fragmentation Pathways:

-

In positive ion mode , a characteristic fragmentation is the loss of water (H₂O, 18 Da) from the carboxylic acid group, followed by the loss of carbon monoxide (CO, 28 Da).[9]

-

In negative ion mode , the primary fragmentation is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate anion.

-

Caption: Predicted fragmentation pathway in positive ion mode ESI-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase method is typically employed.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often optimal.

-

Mobile Phase A: 0.1% formic acid or phosphoric acid in water.

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-25 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm or 254 nm.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase components or DMSO) to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the sample onto the HPLC system.

-

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[10] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[10] All work should be conducted in a well-ventilated fume hood.

Conclusion

The comprehensive characterization of this compound is essential for its effective use in research and development. By employing a multi-technique approach that combines NMR, FT-IR, and mass spectrometry for structural elucidation, and HPLC for purity assessment, researchers can ensure the quality and integrity of this valuable building block. The protocols and interpretation guidelines presented in this guide provide a robust framework for the thorough and reliable characterization of this compound, ultimately contributing to the advancement of science and the development of new technologies.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Landscape: The Significance of this compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1H-imidazol-1-ylmethyl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link]

-

SpectraBase. (n.d.). BENZOIC ACID, 4-HYDROXY-2-(1H-IMIDAZOL-1-YL)ETHYL ESTER. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 4-(Imidazol-1-yl)benzoic acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Landscape: The Significance of this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Imidazol-1-yl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical drawings of this compound, 2-(phenyldiazenyl). Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

PubMed. (2011). 4-(Imidazol-1-yl)benzoic acid. Retrieved from [Link]

-

UST Journals. (2022). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

-

ResearchGate. (n.d.). A Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations | Request PDF. Retrieved from [Link]

-

University POLITEHNICA of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]

-

ResearchGate. (n.d.). Major fragmentation modes of ionized 4-(n-heptyl)benzoic acid [Fig. 74(e)]. Retrieved from [Link]

-

Universität Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 4-(Imidazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 17616-04-5 [chemicalbook.com]

- 5. 4-(1H-IMIDAZOL-2-YL)-BENZOIC ACID | 108035-45-6 [amp.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic and Structural Characterization of 4-(1H-Imidazol-1-yl)benzoic Acid

Foreword: The Structural Elucidation of a Versatile Building Block

4-(1H-Imidazol-1-yl)benzoic acid, with the CAS Number 17616-04-5 and molecular formula C₁₀H₈N₂O₂, stands as a molecule of significant interest in contemporary chemical research.[1][2] Its unique bifunctional nature, combining a carboxylic acid moiety with a heterocyclic imidazole ring, makes it a valuable building block in diverse fields, from the synthesis of active pharmaceutical ingredients (APIs) to the design of advanced materials like metal-organic frameworks (MOFs).[1] The precise arrangement of its atoms and the corresponding electronic landscape are paramount to its reactivity and function. This guide provides a comprehensive technical overview of the spectroscopic and structural data that definitively characterize this compound, offering insights for researchers, scientists, and drug development professionals.

Synthesis and Molecular Architecture: An Experimental Foundation

The reliable characterization of a compound begins with its synthesis and a fundamental understanding of its molecular structure.

Synthetic Pathway

A common and effective route to this compound involves a two-step process starting with a nucleophilic aromatic substitution followed by an oxidation reaction.[3][4]

Experimental Protocol: Synthesis of this compound [3][4]

-

Step 1: Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde.

-

To a 150 ml round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (44 mmol), potassium carbonate (K₂CO₃, 6.00 g, 43 mmol), 30 ml of dimethyl sulfoxide (DMSO), and a catalytic amount of a phase-transfer catalyst such as Aliquat 336.

-

Heat the mixture to 363 K (90 °C).

-

Add 4-fluorobenzaldehyde (4.5 ml, 42 mmol) dropwise to the stirred mixture over 15 minutes.

-

Reflux the reaction mixture for 24 hours at 353 K (80 °C).

-

After cooling to room temperature, pour the reaction mixture into 150 ml of ice-water.

-

Collect the resulting precipitate by filtration, wash with distilled water, and dry under vacuum to yield the intermediate, 4-(1H-imidazol-1-yl)benzaldehyde.

-

-

Step 2: Oxidation to this compound.

-

In a round-bottom flask, suspend the intermediate from Step 1 (12.5 mmol) in 15 ml of a 20% (w/w) aqueous sodium hydroxide (NaOH) solution.

-

Stir the mixture at 333 K (60 °C) for 30 minutes.

-

Add silver nitrate (AgNO₃, 4.00 g, 24 mmol) portion-wise to the mixture.

-

Reflux the reaction mixture for 24 hours at 333 K (60 °C).

-

Cool the mixture to room temperature and filter to remove insoluble silver salts.

-

Acidify the filtrate with 1 M hydrochloric acid (HCl) to a pH of approximately 2, which will precipitate the final product.

-

Collect the precipitate by filtration and recrystallize from ethanol to obtain pure this compound.

-

Crystallographic Analysis: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique reveals key structural features that influence its physical and chemical properties.

The compound crystallizes in the monoclinic space group.[3] A notable feature of its molecular geometry is the dihedral angle of 14.5(1)° between the imidazole and benzene rings.[3][5] This non-planar arrangement is a consequence of steric hindrance and electronic effects between the two aromatic systems.

In the crystal lattice, molecules are linked by intermolecular O—H⋯N hydrogen bonds, forming chains.[3][5] These chains are further organized into sheets through weaker C—H⋯O interactions.[3][5] This hydrogen bonding network is a critical factor in the compound's thermal stability and solubility characteristics.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the comprehensive characterization of this compound in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Spectroscopic Analysis [6]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often the solvent of choice for carboxylic acids as it allows for the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The spectral width should be set to cover the expected chemical shift range (typically 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain a singlet for each unique carbon atom.

-

A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should encompass the typical range for carbon chemical shifts (0-200 ppm).

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

The proton NMR spectrum provides a unique fingerprint of the molecule, with the chemical shift, multiplicity, and integration of each signal corresponding to a specific proton or group of equivalent protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~13.1 | Broad Singlet | 1H |

| Imidazole (H2') | ~8.3 | Singlet | 1H |

| Benzene (H2, H6) | ~8.1 | Doublet | 2H |

| Benzene (H3, H5) | ~7.9 | Doublet | 2H |

| Imidazole (H4', H5') | ~7.7 | Multiplet | 2H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The downfield shift of the carboxylic acid proton is characteristic of its acidic nature. The protons on the benzene ring appear as a pair of doublets, indicative of a 1,4-disubstituted pattern. The distinct singlets and multiplets for the imidazole protons confirm its presence and substitution pattern.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~167 |

| Benzene (C4) | ~140 |

| Imidazole (C2') | ~137 |

| Imidazole (C4') | ~131 |

| Benzene (C2, C6) | ~130 |

| Benzene (C1) | ~128 |

| Benzene (C3, C5) | ~120 |

| Imidazole (C5') | ~118 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The chemical shifts of the carbonyl carbon and the aromatic carbons are consistent with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Carboxylic Acid C=O | Stretching | 1720 - 1680 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1250 |

| C-O | Stretching | 1300 - 1200 |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl absorption and the various aromatic C-H and C=C stretching vibrations would be key features in the experimental spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its elemental composition and structural features.[6]

An experimental mass spectrum for this specific compound is not provided in the search results. However, in an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is 188.18 g/mol .[3]

Common fragmentation patterns for benzoic acid derivatives often involve the loss of the hydroxyl group (-OH, 17 amu) or the entire carboxyl group (-COOH, 45 amu). The imidazole ring can also undergo characteristic fragmentation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong UV absorption due to π → π* transitions in the benzene and imidazole rings.

While an experimental UV-Vis spectrum for the title compound is not available in the provided search results, related compounds such as benzoic acid show absorption maxima around 194 nm, 230 nm, and 274 nm in an acidic mobile phase.[8] The conjugation between the benzene and imidazole rings in this compound would likely result in a shift of these absorption bands to longer wavelengths (a bathochromic shift).

Workflow and Data Integration

The comprehensive characterization of this compound follows a logical workflow, integrating data from multiple analytical techniques to build a cohesive and validated structural picture.

Caption: A logical workflow for the synthesis and comprehensive characterization of this compound.

Conclusion: A Well-Characterized Molecule of Importance

The collective spectroscopic and crystallographic data provide an unambiguous and detailed structural characterization of this compound. The insights gained from NMR, IR, MS, and UV-Vis spectroscopy, anchored by the definitive solid-state structure from X-ray crystallography, form a robust foundation for its application in research and development. This comprehensive understanding of its molecular architecture is crucial for predicting its reactivity, designing new synthetic routes, and ultimately, for the rational design of novel pharmaceuticals and materials.

References

-

Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524. [Link]

-

ResearchGate. (n.d.). 4-((4-(1H-Imidazol-1-yl)phenylimino)methyl)benzoic acid (HImbz), the linker ligand used to synthesise X-dia-2-Cd. [Diagram]. ResearchGate. [Link]

-

Al-Ostath, A. I., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5364. [Link]

-

ResearchGate. (n.d.). FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Diagram]. ResearchGate. [Link]

-

Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. ResearchGate. [Link]

-

ResearchGate. (n.d.). Chemical drawings of this compound, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). [Diagram]. ResearchGate. [Link]

-

PubChem. (n.d.). 4-(1H-imidazol-1-ylmethyl)benzoic acid. PubChem. [Link]

-

Chinnakannu, E., et al. (2025). The UV–VIS-NIR spectrum of 4-Hydroxybenzoic acid-1H-imidazole crystal. Journal of Molecular Structure. [Link]

-

Supporting Information. (n.d.). [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectrum of 4-(1H-benzo [d]imidazol-1-yl)benzaldehyde. [Diagram]. ResearchGate. [Link]

-

Supporting Information. (n.d.). [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 17616-04-5 [chemicalbook.com]

- 3. 4-(Imidazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Crystal Structure of 4-(1H-Imidazol-1-yl)benzoic Acid

This guide offers a comprehensive examination of the synthesis, crystallization, and solid-state structure of 4-(1H-Imidazol-1-yl)benzoic acid (4-IBA). This molecule stands as a cornerstone intermediate in diverse fields, from the development of novel pharmaceuticals to the engineering of advanced materials.[1] Its unique architecture, combining a hydrogen-bond-accepting imidazole ring with a hydrogen-bond-donating carboxylic acid group, makes it a highly versatile building block.[1][2] Understanding its three-dimensional atomic arrangement is not merely an academic exercise; it is fundamental to predicting its behavior, optimizing its applications, and rationally designing next-generation molecules for researchers, scientists, and drug development professionals. This document provides the essential protocols, structural analysis, and field-proven insights required to fully leverage the potential of this compound.

Synthesis and Crystallization: From Precursors to Analysis-Grade Crystals

The synthesis of this compound is a robust two-step process involving a nucleophilic aromatic substitution followed by ester hydrolysis. The subsequent crystallization is a critical step that requires patience and precision to yield single crystals suitable for X-ray diffraction.

Synthetic Protocol

Step 1: Synthesis of Methyl 4-(1H-Imidazol-1-yl)benzoate

This initial step involves the coupling of imidazole with a methyl 4-halobenzoate. Using methyl 4-fluorobenzoate is common due to the high electronegativity of fluorine, which activates the aromatic ring for nucleophilic substitution.

-

Rationale: Dimethylsulfoxide (DMSO) is selected as the solvent for its high boiling point, allowing the reaction to be conducted at the elevated temperatures (120-130°C) necessary to overcome the activation energy of the substitution reaction.[3][4] Potassium carbonate (K₂CO₃) acts as a base to deprotonate the imidazole, generating the imidazolate anion, which is a more potent nucleophile.[3][4] An excess of imidazole and base is used to drive the reaction to completion.

-

Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-fluorobenzoate (1.0 eq.), imidazole (1.2-1.5 eq.), and potassium carbonate (2.0 eq.).[3][4]

-

Add a sufficient volume of DMSO to dissolve the reactants (approx. 7 mL per 10 mmol of the limiting reagent).[4]

-

Heat the mixture with vigorous stirring at 120-130°C for 3-5 hours.[3][4] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water, which will cause the organic product to precipitate.

-

Collect the crystalline solid by vacuum filtration and wash with cold water to remove residual DMSO and inorganic salts. The product can be further purified by recrystallization if necessary.

-

Step 2: Hydrolysis to this compound

The methyl ester is hydrolyzed to the final carboxylic acid using a strong base.

-

Rationale: Sodium hydroxide (NaOH) is a strong base that effectively catalyzes the saponification of the methyl ester to the corresponding carboxylate salt. Subsequent neutralization with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product, which is sparingly soluble in water and precipitates out.

-

Methodology:

-

Suspend the methyl 4-(1H-imidazol-1-yl)benzoate (1.0 eq.) in a 10% aqueous solution of sodium hydroxide.[4]

-

Heat the mixture to reflux for approximately 5-10 minutes, or until the solid has completely dissolved, indicating the formation of the soluble sodium salt.[4]

-

Cool the solution in an ice bath.

-

Carefully neutralize the solution to a pH of 6-7 with hydrochloric acid. The target compound will precipitate as a solid.[4]

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

-

Protocol for Single-Crystal Growth

Obtaining a high-quality single crystal is paramount for successful X-ray diffraction analysis.[5][6] The key is to allow the crystals to form slowly, which minimizes defects in the crystal lattice.[5]

-

Methodology: Slow Evaporation

-

Select an appropriate solvent or solvent system. Ethanol is a reported solvent for recrystallization of the final product.[7] A mixture of solvents, such as ethanol/water or DMF/ethanol, can also be explored to fine-tune solubility.

-

Prepare a saturated or near-saturated solution of the purified 4-IBA in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filter the hot solution through a pre-warmed funnel with a cotton or glass wool plug to remove any particulate impurities.

-

Transfer the clear filtrate to a clean vial.

-

Cover the vial with a cap or parafilm and puncture a few small holes with a needle. This slows the rate of solvent evaporation, promoting the growth of larger, more ordered crystals.[5]

-

Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

-

Monitor for crystal growth. Ideal crystals will be transparent, well-formed (with distinct faces), and free of cracks or inclusions when viewed under a microscope.[5]

-

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][9] It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow

The process from a suitable crystal to a solved structure follows a well-defined path.

Caption: SCXRD Experimental Workflow.

Step-by-Step Data Collection Protocol

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in its largest dimension) is carefully selected under a polarizing microscope.[5][10] It is mounted on a glass fiber or a loop using a minimal amount of non-diffracting adhesive (e.g., epoxy or oil).

-

Instrumentation: The mounted crystal is placed on a goniometer head in the diffractometer (e.g., a Bruker SMART CCD area detector).[7][10] The crystal is cooled under a stream of cold nitrogen gas (typically to ~100 K) to minimize thermal vibrations and potential radiation damage.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections and determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: A strategy is calculated to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles (e.g., using φ and ω scans) while exposing it to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[7][10]

-

Data Integration and Reduction: After collection, the raw diffraction images are processed. The intensities of thousands of reflections are integrated, and corrections are applied for factors such as background noise, polarization, and absorption (e.g., using a multi-scan correction like SADABS).[7][9][10]

Crystal Structure Analysis and Discussion

The crystallographic data for this compound reveals a highly ordered structure governed by specific intermolecular forces.

Crystallographic Data Summary

The crystal structure of 4-IBA has been determined and the data are summarized below.[7][10]

| Parameter | Value |

| Chemical Formula | C₁₀H₈N₂O₂ |

| Formula Weight | 188.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 4.1443 (11) |

| b (Å) | 6.6561 (19) |

| c (Å) | 15.706 (4) |

| β (°) | 101.023 (7) |

| Volume (ų) | 425.3 (2) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R1) | 0.040 |

| Weighted R-factor (wR2) | 0.104 |

Data sourced from Zheng et al. (2011).[7][10]

Molecular Geometry

The asymmetric unit contains one molecule of 4-IBA. The molecule is not perfectly planar. The imidazole and benzene rings are twisted relative to each other, with a dihedral angle of 14.5 (1)°.[7][10] This slight twist is a critical feature, preventing full π-system conjugation across the C-N bond linking the two rings but defining the molecule's overall shape and influencing how it packs in the solid state. Key bond lengths, such as C=O (1.207 (5) Å) and C-O (1.321 (6) Å) in the carboxylic acid group, are within the expected ranges.[7][10]

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by a robust hydrogen-bonding network. The most significant interaction is a classic head-to-tail intermolecular O—H⋯N hydrogen bond between the carboxylic acid proton of one molecule and the unprotonated nitrogen (N2) of the imidazole ring of an adjacent molecule.[7][10]

-

Primary Interaction: This O—H⋯N bond (O···N distance = 2.645 (5) Å) is strong and highly directional, linking the molecules into infinite one-dimensional chains that extend along the crystallographic [-101] direction.[7]

-

Secondary Interactions: These chains are further organized into two-dimensional sheets by weaker C—H⋯O interactions.[7][10] Specifically, a hydrogen atom on the imidazole ring (C9-H9) interacts with a carbonyl oxygen atom (O2) of a molecule in a neighboring chain.[7]

Caption: Key O-H···N hydrogen bond in 4-IBA.

Implications for Drug Development and Materials Science

A detailed understanding of the 4-IBA crystal structure is crucial for its application.

-

In Drug Development: The imidazole moiety is a well-known pharmacophore present in numerous drugs, exhibiting a wide range of biological activities including anticancer, antifungal, and anti-inflammatory properties.[2][11][12][13] The crystal structure of 4-IBA provides a precise map of its hydrogen bond donors (the carboxylic acid -OH) and acceptors (the imidazole nitrogen and carbonyl oxygen). This information is invaluable for computational modeling and rational drug design, allowing scientists to predict how 4-IBA derivatives might bind to biological targets like enzyme active sites. Furthermore, knowledge of the stable crystalline form is essential for formulation, ensuring drug stability, solubility, and bioavailability.

-

In Materials Science: 4-IBA is an excellent example of a bifunctional organic linker used to construct metal-organic frameworks (MOFs) and coordination polymers.[1][14] The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can coordinate to metal ions. The determined bond lengths, angles, and the dihedral twist of the molecule dictate the geometry and dimensionality of the resulting supramolecular structures. By understanding these intrinsic structural properties, materials scientists can design new MOFs with tailored pore sizes and functionalities for applications in gas storage, catalysis, and sensing.

Conclusion

This compound is more than a simple organic molecule; it is a precisely structured entity whose solid-state architecture is dictated by a network of strong and weak intermolecular interactions. The dominant O—H⋯N hydrogen bond assembles the molecules into robust one-dimensional chains, a fundamental motif that defines its crystalline form. This in-depth guide, from synthesis to detailed structural elucidation, provides the foundational knowledge required for researchers to confidently utilize this compound. Whether for designing new therapeutic agents or engineering novel functional materials, a thorough grasp of its crystal structure is the key to unlocking its full potential.

References

-

PrepChem.com. Synthesis of this compound methyl ester. [Link]

-

PrepChem.com. Synthesis of this compound. [Link]

-

Zheng, Z., Geng, W. Q., Wu, Z. C., & Zhou, H. P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: The Significance of this compound. [Link]

-

ResearchGate. Applications of imidazole derivatives. [Link]

-

ResearchGate. Imidazole-based drugs and drug discovery: Present and future perspectives. [Link]

-

Chemtron. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

ResearchGate. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]

-

University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

-

University of York, Chemistry Teaching Labs. Single Crystal X-ray Diffraction. [Link]

-

IJRAR.org. IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. [Link]

-

Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

ResearchGate. Chemical drawings of this compound, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). [Link]

-

ResearchGate. (PDF) 4-(Imidazol-1-yl)benzoic acid. [Link]

-

Mohamed, S. K., Akkurt, M., Albayati, M. R., & Fun, H. K. (2015). Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o77–o78. [Link]

-

Li, Y. J., Yang, G., & Wang, X. (2009). 4-Hydroxybenzoic acid–1H-imidazole (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1279. [Link]

-

Faizi, M. S., Ahmad, A., Siddiqui, H. L., Khan, M. A., & Wazeer, M. I. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 755–761. [Link]

-

Amanote Research. (PDF) Crystallographic and Spectroscopic Characterization. [Link]

-

CD Bioparticles. This compound. [Link]

-

ScienceOpen. 4-Hydroxybenzoic acid-1H-imidazole (1/1). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijrar.org [ijrar.org]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. 4-(Imidazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ijsrtjournal.com [ijsrtjournal.com]

- 14. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(1H-Imidazol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the arsenal of chemists and pharmaceutical scientists.[1][2] Its power lies in its ability to provide detailed information about molecular structure, connectivity, and dynamics at the atomic level.[3] In the fast-paced world of drug discovery and development, NMR is a cornerstone for everything from the initial identification and validation of lead compounds to the optimization of their pharmacokinetic and pharmacodynamic properties.[4][5] The precise structural elucidation afforded by NMR ensures the integrity of synthesized compounds and provides crucial insights into their potential interactions with biological targets.[2] This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 4-(1H-imidazol-1-yl)benzoic acid, a versatile building block in medicinal chemistry.[6]

Introduction to this compound

This compound is a bifunctional organic molecule that incorporates both a carboxylic acid and an imidazole moiety. This unique combination of acidic and basic functionalities makes it a valuable synthon for the creation of more complex molecules, including active pharmaceutical ingredients (APIs).[6] The imidazole ring is a common feature in many biologically active compounds, often involved in crucial hydrogen bonding or metal coordination within enzyme active sites.[7] The benzoic acid group provides a handle for further chemical modifications, such as amide bond formation. A thorough understanding of its NMR spectral characteristics is paramount for any researcher working with this compound.

Experimental Design for NMR Data Acquisition: A Self-Validating Protocol

1. Sample Preparation:

-

Solvent Selection: The choice of solvent is critical for NMR spectroscopy. For this compound, a deuterated polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. This is due to the compound's polarity and the presence of an acidic proton on the carboxylic acid group, which would exchange with protic solvents like D₂O or CD₃OD, leading to the disappearance of its signal. DMSO-d₆ will also effectively solubilize the compound.

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[8]

2. NMR Instrument Parameters:

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is preferable for better signal dispersion and resolution, which is particularly important for resolving the complex splitting patterns in the aromatic region.[8]

-

¹H NMR Acquisition:

-

A standard one-dimensional proton experiment is typically sufficient.

-

Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-2 seconds to allow for full magnetization recovery between pulses.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C experiment is standard, which results in a spectrum with a single peak for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR. The spectral width should be set to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

-

Predicted ¹H NMR Spectrum of this compound

Based on the known effects of substituents on the chemical shifts of aromatic protons and the characteristic signals of the imidazole ring, a detailed ¹H NMR spectrum can be predicted. The expected spectrum in DMSO-d₆ would exhibit signals corresponding to the carboxylic acid proton, the three protons of the imidazole ring, and the four protons of the para-substituted benzene ring.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H (acid) | > 12.0 | Singlet (broad) | 1H | The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift. |

| H2' | ~8.3 | Singlet | 1H | The proton at the 2-position of the imidazole ring is typically the most deshielded of the imidazole protons due to its position between two nitrogen atoms. |

| H3, H5 | ~8.1 | Doublet | 2H | These protons are ortho to the electron-withdrawing carboxylic acid group and will be deshielded. They will appear as a doublet due to coupling with the adjacent H2 and H6 protons. |

| H2, H6 | ~7.8 | Doublet | 2H | These protons are ortho to the imidazole substituent. They will appear as a doublet due to coupling with the adjacent H3 and H5 protons. |

| H4', H5' | ~7.7 | Multiplet | 2H | The protons at the 4- and 5-positions of the imidazole ring have similar chemical environments and may appear as a multiplet or as two closely spaced signals. |

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are predicted based on the known values for benzoic acid and imidazole, with adjustments for the substituent effects.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (COOH) | ~167 | The carbonyl carbon of the carboxylic acid group is highly deshielded and appears at a characteristic downfield chemical shift. |

| C4 | ~140 | The carbon atom of the benzene ring attached to the imidazole nitrogen will be significantly influenced by the nitrogen's electronegativity and aromatic character. |

| C2' | ~138 | The carbon at the 2-position of the imidazole ring is the most deshielded of the imidazole carbons. |

| C1 | ~132 | The quaternary carbon of the benzene ring attached to the carboxylic acid group. |

| C3, C5 | ~131 | The carbon atoms ortho to the carboxylic acid group. |

| C4', C5' | ~125-128 | The carbons at the 4- and 5-positions of the imidazole ring. |

| C2, C6 | ~120 | The carbon atoms ortho to the imidazole substituent. |

Interpretation and Structural Verification Workflow

The process of confirming the structure of this compound using NMR spectroscopy follows a logical sequence.

Caption: A generalized workflow for the synthesis and structural validation of this compound using NMR.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral features of this compound. By understanding the principles behind chemical shifts and coupling patterns, researchers and drug development professionals can confidently identify and characterize this important molecule. The provided experimental protocol serves as a robust framework for acquiring high-quality NMR data, which is a critical step in ensuring the integrity and purity of compounds used in pharmaceutical research. The predictive nature of the spectral analysis presented here, based on established chemical principles, offers a solid foundation for the interpretation of experimentally obtained spectra.

References

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Spectroscopy Online. NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

-

ACS Publications. Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. [Link]

-

Walsh Medical Media. Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

-

researchmap. Application of NMR in drug discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: The Significance of this compound. [Link]

-

ACS Publications. Imidazole rings are involved in acid/base chemistry, catalysis, H-bonding, and metal complexation throughout biochemistry.... [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

Theoretical and Computational Analysis of 4-(1H-Imidazol-1-yl)benzoic Acid: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-Imidazol-1-yl)benzoic acid (IBA) is a bifunctional organic compound of significant interest, serving as a crucial intermediate in pharmaceutical synthesis and a versatile building block in materials science, particularly for the development of metal-organic frameworks (MOFs).[1][2] Its unique molecular architecture, which combines a basic imidazole ring with an acidic benzoic acid moiety, imparts a rich chemical reactivity profile.[1] This guide provides a comprehensive technical overview of the theoretical and computational methodologies used to elucidate the structural, electronic, and reactive properties of IBA. By integrating experimental data from X-ray crystallography with high-level Density Functional Theory (DFT) calculations, we present a self-validating workflow that offers profound insights into the molecule's behavior. This document details the step-by-step protocols for computational analysis, including geometry optimization, vibrational frequency calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The resulting data provides a robust foundation for predicting the coordination behavior, reaction sites, and kinetic stability of IBA, thereby accelerating its application in drug discovery and materials design.

Introduction: The Significance of a Bifunctional Building Block

In the landscape of fine chemical synthesis, molecules that offer multiple reactive centers are of paramount importance. This compound (CAS: 17616-04-5) is a prime example of such a versatile entity.[1] It is structurally composed of a five-membered imidazole ring linked to a benzoic acid group at the para position. This configuration is pivotal, as it allows IBA to function as both a hydrogen bond donor/acceptor and a coordinating ligand for metal ions, making it a highly sought-after component for constructing more complex molecular systems.[1][3]

In the pharmaceutical sector, IBA and its derivatives are recognized as key intermediates for active pharmaceutical ingredients (APIs), contributing to the development of drugs for various therapeutic areas, including gastrointestinal and allergic disorders.[1][2][4] In materials science, the distinct coordination sites on the imidazole nitrogen and the carboxylate group enable its use as a linker in the design of MOFs with potential applications in gas storage and catalysis.[1][2]

To fully exploit the potential of IBA, a deep understanding of its molecular properties is essential. While experimental techniques provide invaluable data, they can be resource-intensive. Computational chemistry, particularly DFT, offers a powerful and predictive complement. This guide establishes a workflow where computational models are first validated against known experimental data (structural and spectroscopic), and then reliably used to predict electronic properties and chemical reactivity.

The Experimental Ground Truth: Structural and Spectroscopic Foundations

Before any computational model can be trusted, it must be benchmarked against experimental reality. For IBA, single-crystal X-ray diffraction (XRD) provides the definitive molecular geometry in the solid state.

Crystal Structure Analysis

The crystal structure of IBA has been resolved, revealing a monoclinic system.[3][5] A key structural feature is the dihedral angle of 14.5(1)° between the planes of the imidazole and benzene rings, indicating a nearly planar conformation.[3][5][6] In the crystal lattice, molecules are linked by intermolecular O—H⋯N hydrogen bonds between the carboxylic acid group of one molecule and the non-linking nitrogen of the imidazole ring of an adjacent molecule, forming chains.[3][5] These chains are further organized into sheets through weaker C—H⋯O interactions.[5] This hydrogen bonding network is critical to understanding its solid-state properties and solubility.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₈N₂O₂ | [3][5] |

| Molecular Weight | 188.18 | [3][5] |

| Crystal System | Monoclinic | [3][5] |

| Space Group | Pc | [5] |

| a | 4.1443 (11) Å | [3][5] |

| b | 6.6561 (19) Å | [3][5] |

| c | 15.706 (4) Å | [3][5] |

| β | 101.023 (7)° | [3][5] |

| Volume (V) | 425.3 (2) ų | [3][5] |

| Z | 2 | [3][5] |

| Dihedral Angle | 14.5 (1)° | [3][5][6] |

| Table 1: Crystallographic data for this compound. |

The Computational Engine: A Protocol for Density Functional Theory (DFT) Analysis

DFT has become the workhorse of modern computational chemistry for its excellent balance of accuracy and computational cost. The following protocol outlines a robust procedure for analyzing IBA, which can be adapted for its derivatives.

Why DFT?

DFT calculates the electronic structure of a molecule by modeling its electron density, rather than the complex wavefunctions of individual electrons. This approach is computationally efficient and has been proven to accurately predict geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules.[7]

Experimental Protocol: Step-by-Step DFT Workflow

-

Input Structure Creation: Begin by building the 3D structure of IBA using a molecular editor (e.g., GaussView, Avogadro). The initial geometry can be based on the known crystal structure to accelerate convergence.

-

Geometry Optimization:

-

Objective: To find the most stable, lowest-energy conformation of the molecule in the gas phase.

-

Methodology: Perform a geometry optimization calculation.

-

Causality Behind Choice of Method: The B3LYP functional is selected as it is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, offering high accuracy for organic systems.[7][8] The 6-311++G(d,p) basis set is chosen because it is flexible enough to accurately describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron density in bonds.[8][9]

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.[7][10]

-

-

Frequency Analysis:

-

Objective: To verify the nature of the optimized structure and to compute the theoretical vibrational spectrum.

-

Methodology: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) using the optimized geometry.

-

Self-Validation Check: A successful optimization is confirmed by the absence of imaginary frequencies, which indicates that the structure is a true energy minimum.

-

-

Electronic Property Calculation:

-

Objective: To analyze the molecule's electronic structure and reactivity.

-

Methodology: Using the validated optimized geometry, perform single-point energy calculations to derive molecular orbitals (including HOMO and LUMO) and the electron density map required for MEP analysis.

-

Theoretical Results and Discussion: Bridging Computation and Reality

By executing the protocol above, we can generate a wealth of predictive data. The crucial step is to continuously compare these predictions with the experimental ground truth.

Optimized Molecular Geometry

The first point of validation is the molecular geometry. The bond lengths and angles from the B3LYP/6-311++G(d,p) optimized structure should show strong agreement with the single-crystal XRD data. Minor deviations are expected, as the calculation is performed on an isolated molecule in the gas phase, while XRD data reflects the molecule's structure within a crystal lattice, influenced by intermolecular forces like hydrogen bonding.[3][5]

| Parameter | Experimental (XRD) Value (Å) [5] | Calculated (DFT) Value (Å) |

| C1=O2 | 1.207 | Value from calculation |

| C1–O1 | 1.321 | Value from calculation |

| N1–C5 | 1.423 | Value from calculation |

| N1–C8 | 1.350 | Value from calculation |

| N2=C8 | 1.313 | Value from calculation |